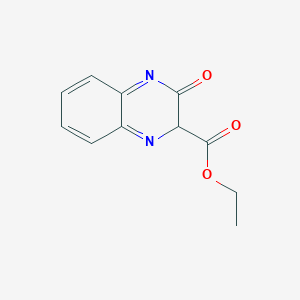
ethyl 3-oxo-2H-quinoxaline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxaline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base, followed by cyclization . Another method includes the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cellular processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Quinoxaline-2-carboxylate: Lacks the oxo group at the 3-position.
Quinoxaline-2,3-dione: Contains two oxo groups at the 2 and 3 positions.
Quinoxaline-2,3-diol: Contains hydroxyl groups at the 2 and 3 positions.
These compounds share some biological activities but differ in their chemical reactivity and specific applications.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6,9H,2H2,1H3 |
Clave InChI |
HVTOEGVKMCNSFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)N=C2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
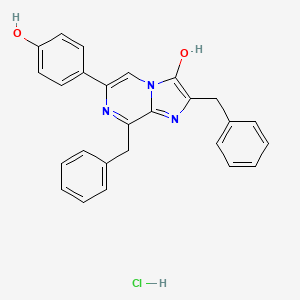
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
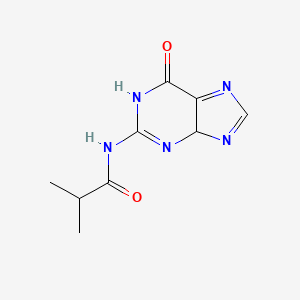

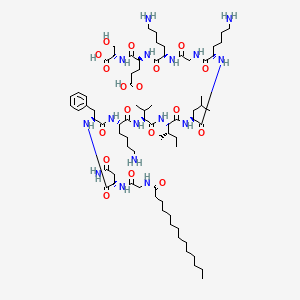
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
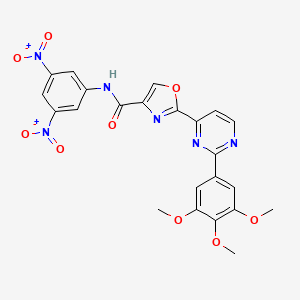
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
